molecular formula C9H18BrNO2 B599649 (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester CAS No. 128412-15-7

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester

Cat. No.: B599649
CAS No.: 128412-15-7
M. Wt: 252.152
InChI Key: BLROSIRAEKEFNI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-1-methylpropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control, which enhances yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ester group can undergo hydrolysis, releasing the active carbamic acid, which can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-1-methylpropyl)carbamic acid tert-butyl ester
  • (3-Iodo-1-methylpropyl)carbamic acid tert-butyl ester
  • (3-Fluoro-1-methylpropyl)carbamic acid tert-butyl ester

Uniqueness

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(4-bromobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROSIRAEKEFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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